2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide
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Overview
Description
The compound “2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide” is a derivative of 1,2,4-benzothiadiazine-1,1-dioxide . The 1,2,4-benzothiadiazine-1,1-dioxide ring is known for its various pharmacological activities, such as antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Scientific Research Applications
Orphan Drug Designation for Primary Sclerosing Cholangitis
- Orphan drugs are developed to treat rare diseases or conditions. Our compound received orphan drug designation for the treatment of Primary Sclerosing Cholangitis (PSC) . PSC is a chronic liver disease characterized by inflammation and fibrosis of the bile ducts. By targeting this condition, our compound aims to alleviate symptoms and improve patient outcomes .
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be KATP channels and AMPA receptors . KATP channels play a crucial role in regulating insulin release from pancreatic cells, while AMPA receptors are involved in fast synaptic transmission in the central nervous system .
Mode of Action
This compound is reported to act as an activator of KATP channels . By opening these channels, it can inhibit insulin release from pancreatic cells .
Biochemical Pathways
The activation of KATP channels leads to hyperpolarization of the cell membrane, which inhibits the release of insulin . This can affect glucose metabolism and energy homeostasis. The modulation of AMPA receptors can influence synaptic transmission, potentially affecting learning and memory processes .
Pharmacokinetics
Like other compounds with a 1,2,4-benzothiadiazine-1,1-dioxide scaffold, it is likely to have good bioavailability
Result of Action
The activation of KATP channels and inhibition of insulin release can lead to increased blood glucose levels . This could have potential applications in the treatment of hypoglycemia. The modulation of AMPA receptors could have effects on synaptic transmission, potentially influencing cognitive function .
properties
IUPAC Name |
2-[(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4S2/c1-23-12-8-6-11(7-9-12)17-15(20)10-24-16-18-13-4-2-3-5-14(13)25(21,22)19-16/h2-9H,10H2,1H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILFCGVUZXCWBHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide |
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